2,2'-(Benzo[1,2-b

Description

Evolution of Fused Ring Systems in Material Science Research

The progression of materials for organic electronics has seen a significant shift from simple, single-ring aromatic compounds to more complex fused ring systems. Fused ring systems are polycyclic molecules where two or more rings share a common bond, creating a rigid and often planar structure. This structural rigidity and planarity are highly advantageous as they promote strong intermolecular π-π stacking. This stacking creates efficient pathways for charge carriers to hop between molecules, thereby enhancing charge mobility—a critical parameter for device performance. The development of these fused systems has been a key strategy in designing high-performance organic semiconductors, moving from linear oligomers to two-dimensional fused structures that offer improved stability and charge transport properties.

Significance of Benzotrithiophene and its Isomers in Organic Semiconductor Design

Benzotrithiophene (BTT) has emerged as a particularly promising building block for high-performance organic semiconductors. ox.ac.uk This molecule consists of a central benzene (B151609) ring fused with three thiophene (B33073) rings, resulting in a planar, electron-rich, and sulfur-rich core. ox.ac.uk These characteristics make BTT an excellent electron donor (p-type material) and facilitate strong intermolecular interactions, which are beneficial for charge transport. researchgate.net

The specific arrangement of the fused thiophene rings gives rise to several BTT isomers. The orientation of the sulfur atoms within the fused system significantly influences the molecule's electronic structure, energy levels (HOMO/LUMO), and ultimately, its performance in a device. Theoretical studies have shown that while all BTT isomers are planar, their reorganization energies—a measure of the energy required for a molecule to geometrically adjust to a change in charge state—can differ, impacting their charge transport capabilities. researchgate.net This structural diversity allows for fine-tuning of the material's properties for targeted applications in organic electronics.

Table 1: Calculated Properties of Benzotrithiophene (BTT) Isomers This table presents theoretical data on the electronic and charge transport properties of different BTT isomers, highlighting the influence of sulfur atom orientation.

| Isomer | HOMO (eV) | LUMO (eV) | Hole Reorganization Energy (eV) | Electron Reorganization Energy (eV) |

|---|---|---|---|---|

| BTT-1 ([1,2-b:3,4-b':5,6-b'']) | -5.15 | -1.85 | 0.18 | 0.25 |

| BTT-2 ([1,2-b:4,3-b':5,6-b'']) | -5.18 | -1.82 | 0.19 | 0.26 |

| BTT-3 ([1,2-b:3,4-b':6,5-b'']) | -5.20 | -1.90 | 0.21 | 0.28 |

Scope and Research Trajectory of Benzotrithiophene-Based Materials

Research into BTT-based materials is rapidly expanding, focusing on their integration into donor-acceptor (D-A) copolymers and small molecules for organic electronic devices. The synthesis of these materials often involves coupling the electron-rich BTT core with various electron-accepting units. mpg.dersc.org This D-A strategy is effective for tuning the material's absorption spectrum to better match solar light and for optimizing the energy levels for efficient charge separation and transport.

In the realm of organic photovoltaics, BTT-based polymers have been used to create solar cells with notable power conversion efficiencies (PCEs). For instance, a copolymer incorporating an acyl-benzotrithiophene unit achieved a PCE of 4.20% with a high open-circuit voltage (Voc) of 0.96 V. rsc.org Small-molecule BTT derivatives have also shown promise as hole-transporting materials (HTMs) in high-efficiency perovskite solar cells, achieving PCEs of up to 18.2%. researchgate.netucm.es

For organic field-effect transistors, the ordered packing and planarity of BTT derivatives lead to excellent charge carrier mobilities. A pristine BTT-based donor-acceptor polymer, PBTTDPP, exhibited a high hole mobility of 0.61 cm²/V·s. acs.org Another copolymer, P2, which contains additional thiophene units to modify the polymer backbone, showed a hole mobility of up to 0.04 cm²/V·s. nih.gov These findings underscore the significant potential of benzotrithiophene as a versatile and high-performance building block for the next generation of organic electronic materials.

Table 2: Performance of Benzotrithiophene-Based Materials in Organic Electronic Devices This table summarizes key performance metrics of various BTT-based materials as reported in recent research, showcasing their application in both organic solar cells and field-effect transistors.

| Material | Device Type | Performance Metric | Value |

|---|---|---|---|

| P2 (acyl-BTT polymer) | OPV | Power Conversion Efficiency (PCE) | 4.20% |

| P2 (acyl-BTT polymer) | OPV | Open-Circuit Voltage (Voc) | 0.96 V |

| DCVT-BTT | OPV | Power Conversion Efficiency (PCE) | 2.04% mdpi.com |

| BTT-3 | Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 18.2% ucm.es |

| PBTTDPP | OFET | Hole Mobility (µh) | 0.61 cm²/V·s acs.org |

| P2 (BTT-copolymer) | OFET | Hole Mobility (µh) | 0.04 cm²/V·s nih.gov |

Structure

2D Structure

3D Structure

Properties

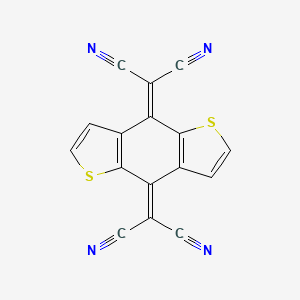

IUPAC Name |

2-[4-(dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H4N4S2/c17-5-9(6-18)13-11-1-3-21-15(11)14(10(7-19)8-20)12-2-4-22-16(12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBBTCCPCXQCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Benzotrithiophene Systems

Strategies for Benzotrithiophene Core Synthesis

The construction of the benzotrithiophene core typically involves forming new carbon-sulfur and carbon-carbon bonds to create the fused ring system.

Classical annulation reactions, which involve the stepwise formation of rings from simpler precursors, have been employed for constructing fused aromatic systems. While specific classical annulation reactions directly leading to the benzotrithiophene core are less frequently detailed in recent literature compared to metal-catalyzed methods, the general principles of thiophene (B33073) annulation onto benzene (B151609) rings involve cyclization reactions. These often rely on electrophilic or nucleophilic aromatic substitution followed by ring closure. For example, reactions involving sulfur sources and appropriately functionalized benzene precursors can lead to thiophene ring formation. However, modern literature often favors more efficient and regioselective transition metal-catalyzed methods for building complex fused systems like BTT. researchgate.netnih.gov

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including benzotrithiophenes. These methods offer improved yields, regioselectivity, and milder reaction conditions.

Direct C-H Activation/Arylation: This approach allows for the direct formation of C-C bonds by activating C-H bonds, circumventing the need for pre-functionalization (e.g., halogenation or organometallic reagents). Boron- and tin-free threefold direct C−H/C−Br couplings have been successfully utilized for the succinct synthesis of BTT core-based hole-transporting materials. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used for assembling conjugated systems. These reactions are instrumental in forming C-C bonds between aryl or heteroaryl halides and organometallic reagents. For instance, Stille coupling has been employed to synthesize BTT-based donor-acceptor copolymers. researchgate.netresearchgate.netmpg.de

Oxidative Cyclization: Metal-mediated oxidative cyclization reactions, for example, using FeCl3, have been reported for the synthesis of benzothiophene (B83047) derivatives, which could be adapted for BTT synthesis. researchgate.net Rhodium-catalyzed three-component coupling reactions involving arylboronic acids, alkynes, and elemental sulfur have also been developed for the synthesis of benzo[b]thiophene analogs. researchgate.net

Achieving regioselective functionalization is crucial for controlling the properties of BTT derivatives. This involves introducing substituents at specific positions on the pre-formed BTT core.

Halogenation: Electrophilic halogenation, often using reagents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., AlCl3), can be employed for regioselective bromination of BTT scaffolds. This allows for subsequent functionalization via cross-coupling reactions. acs.org

Metalation: Directed metalation (e.g., lithiation) followed by quenching with electrophiles is another strategy for regioselective functionalization. For example, dilithiation of BTT derivatives followed by reaction with electrophiles has been used to introduce substituents. unipd.it

Direct Arylation: Transition metal-catalyzed direct arylation reactions can also be used for regioselective functionalization of the BTT core, enabling the introduction of aryl or heteroaryl groups. researchgate.netresearchgate.net

Synthesis of 2,2'-Substituted Benzotrithiophene Derivatives

The introduction of specific functional groups at the 2,2'-positions of the benzotrithiophene core is a key strategy for modulating electronic and optical properties.

The electronic nature of substituents significantly impacts the performance of BTT-based materials in electronic devices.

Electron-Donating Groups (EDGs): Alkyl groups are commonly introduced to enhance solubility and tune electronic properties. For instance, alkyl-functionalized BTT derivatives have been synthesized, often via lithiation and subsequent reaction with alkyl halides. unipd.it These groups generally increase the electron density of the BTT core.

Electron-Withdrawing Groups (EWGs): EWGs, such as carbonyl groups, can lower the LUMO energy levels and alter the electronic distribution within the BTT unit. The introduction of carbonyl groups onto the BTT backbone has been shown to modulate frontier energy levels and affect charge carrier mobilities. acs.org Other EWGs like cyano, nitro, or ester groups can also be incorporated to fine-tune electronic properties. researchgate.net

While the benzotrithiophene core itself is planar, the synthesis of certain derivatives or related fused systems might involve stereochemical considerations. For example, in some complex organic scaffolds, controlling the stereochemistry of double bonds formed during synthesis can influence material properties. nih.gov In the context of BTT derivatives, if chiral centers are introduced through specific functionalization strategies or if the BTT core is part of a larger chiral molecule, stereochemical control would become relevant. However, for the core BTT structure and typical 2,2'-substitutions with common functional groups, stereochemical control is generally not a primary concern unless specific chiral substituents are deliberately introduced. researchgate.netwavelifesciences.comuwindsor.caresearchgate.net

Compound List

Benzotrithiophene (BTT)

Benzodithiophene (BDT)

2,1,3-benzothiadiazole (B189464) (BTZ)

Thieno[3,2-b]thiophene

Selenopheno[3,2-b]selenophene

Benzothiazole

Furans

Pyridines

Indoles

Benzofurans

Azaborines

Phenanthrenes

Advanced Spectroscopic and Structural Elucidation Techniques for Benzotrithiophene Derivatives

X-ray Diffraction Techniques for Crystalline Structure Determination

Single-Crystal X-ray Diffraction of BTT Analogues

Studies on BTT dimers, for instance, have revealed planar molecular structures with dihedral angles close to 180° between the BTT units, indicating a high degree of conjugation acs.org. The technique also elucidates the crystal packing arrangements, detailing how molecules interact through intermolecular forces such as π-π stacking and van der Waals interactions mdpi.com. These packing motifs are critical for charge transport in the solid state. The requirement for SC-XRD is the availability of high-quality single crystals, which can be obtained through controlled crystallization processes uhu-ciqso.es.

| BTT Derivative Type | Key Structural Feature Elucidated by SC-XRD | Typical Observation | Significance |

| BTT Dimers | Molecular Planarity & Inter-unit Dihedral Angle | Planar structure, dihedral angles ~180° | Confirms extended π-conjugation, influences solubility and packing. |

| BTT Oligomers | Unit Cell Dimensions, Bond Lengths/Angles | Precise atomic coordinates, bond parameters | Establishes definitive molecular geometry, aids in theoretical modeling. |

| Various BTT Analogues | Crystal Packing & Intermolecular Contacts | π-π stacking, van der Waals interactions | Dictates solid-state charge transport pathways and material performance. |

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Morphology

While SC-XRD provides atomic-level detail for single crystals, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is indispensable for characterizing the morphology and molecular ordering of BTT derivatives in thin films, which is how they are typically employed in devices sgservice.com.twmdpi.comanton-paar.com. By directing an X-ray beam at a shallow angle to the sample surface, GIWAXS probes the structure within the top few nanometers to tens of nanometers of a thin film sgservice.com.twanton-paar.com.

GIWAXS patterns reveal information about the crystalline structure, domain size, molecular orientation, and packing within the thin film sgservice.com.twmdpi.com. Specifically, GIWAXS can identify lamellar spacing (dlam) and π-stacking distances (dπ) in organic semiconductor thin films researchgate.net. The degree of molecular ordering and the preferred orientation of crystallographic planes relative to the substrate surface significantly impact charge carrier mobility and device efficiency researchgate.netresearchgate.net. For BTT derivatives, GIWAXS analysis can therefore correlate processing conditions (e.g., solvent choice, annealing temperature) with the resulting thin-film microstructure and, consequently, the optoelectronic performance researchgate.net.

| BTT Derivative Application | GIWAXS Analysis | Observed Feature | Interpretation |

| Organic Semiconductors | In-plane profile | Peaks corresponding to π-π stacking | Indicates molecular ordering and π-stacking distance (dπ). |

| Organic Semiconductors | Out-of-plane profile | Peaks corresponding to lamellar spacing | Reveals lamellar ordering and molecular orientation relative to the substrate. |

| BTT-based materials | Scattering rings/spots | Diffraction from crystalline domains | Provides information on crystallinity, domain size, and preferred orientation. |

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are fundamental for confirming the molecular weight and elucidating the structural integrity of synthesized BTT derivatives uomosul.edu.iqmdpi.com. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly employed for analyzing these organic molecules rsc.org. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The primary output is the molecular ion, which directly provides the molecular weight of the compound. Furthermore, molecular ions often possess excess energy, leading to fragmentation into smaller, characteristic fragment ions uomosul.edu.iqlibretexts.org. Analyzing these fragmentation patterns, which can be generated through various ionization methods or tandem MS (MS/MS) experiments, provides a molecular "fingerprint" that helps confirm the connectivity of atoms and the presence of specific functional groups within the molecule mdpi.comlibretexts.org. This is crucial for verifying successful synthesis and identifying potential structural isomers or impurities.

| BTT Derivative Type | Ionization Technique | Observed Ion Type | m/z Value (Example) | Key Fragment Ion(s) & m/z (Example) | Structural Information Gained |

| BTT Derivatives | MALDI-TOF | ~300-500 Da | Loss of thiophene (B33073) unit, fragment ions | Molecular weight confirmation, identification of structural subunits. | |

| BTT Derivatives | ESI-MS | ~300-500 Da | Characteristic cleavages | Verification of molecular formula and structural fragments. | |

| BTT Derivatives | MS/MS | Fragmented ions | Various m/z | Specific fragment ions | Detailed structural elucidation, confirmation of bond connectivity. |

Compound List:

Benzotrithiophene (BTT)

BTT Analogues

BTT Dimers

BTT Oligomers

Benzotrithiophene-based graphdiyne (BTT-GDY)

BTF-1

BTT-3

BTSe-1

Computational Chemistry and Theoretical Modeling of Benzotrithiophene Architectures

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational materials science, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting and understanding the behavior of BTT architectures.

HOMO-LUMO Energy Level Calculations for BTT Derivatives

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that dictate the optoelectronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining a material's potential for applications in devices like organic solar cells and field-effect transistors.

DFT calculations have been extensively employed to predict the HOMO and LUMO energy levels of various BTT derivatives. For instance, studies on benzotrithiophene-based covalent organic frameworks (BTT-COFs) have shown how the introduction of different building blocks can significantly influence these energy levels. researchgate.net The planarity of BTT isomers, with near-zero dihedral angles, makes them an ideal backbone for achieving high charge mobility. escholarship.org Theoretical investigations have demonstrated that functionalizing the BTT core with electron-donating or electron-withdrawing groups can effectively tune the HOMO and LUMO energies, thereby tailoring the material's properties for specific applications.

Below is a table summarizing representative calculated HOMO and LUMO energy levels for different BTT derivatives from various studies.

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| BTT Isomer 1 | -5.50 | -1.80 | 3.70 |

| BTT Isomer 2 | -5.62 | -1.95 | 3.67 |

| BTT-Thiophene Copolymer | -5.65 | -3.50 | 2.15 |

| Functionalized BTT-1 | -5.35 | -2.10 | 3.25 |

| Functionalized BTT-2 | -5.48 | -2.25 | 3.23 |

Charge Density Distribution Analysis in BTT-Based Systems

The distribution of electron density within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and charge transport characteristics. DFT calculations provide detailed insights into the charge density distribution, often visualized through charge density maps and quantified using population analysis methods. researchgate.netresearchgate.netresearchgate.net

Mulliken population analysis is a common method used to assign partial charges to individual atoms within a molecule, offering a quantitative picture of charge distribution. researchgate.netuni-muenchen.decam.ac.uk This analysis can reveal how different substituents on the BTT core influence the electron density on the aromatic rings and heteroatoms. For example, the introduction of electronegative atoms can lead to a redistribution of charge, creating regions with higher or lower electron density, which in turn affects the molecule's electrostatic potential and its interactions with neighboring molecules. nih.govchemrxiv.org

Visual representations of charge density, such as color-coded maps, provide a more intuitive understanding of electron distribution. researchgate.net These maps can highlight regions of electron accumulation and depletion, offering valuable information about potential sites for electrophilic or nucleophilic attack and the nature of intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To understand the photophysical properties of BTT architectures, such as their absorption and emission of light, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic transitions and dynamics of molecules in their excited states. arxiv.orgaps.org

Excitonic Behavior and Charge Transfer State Investigations

In molecular aggregates and conjugated polymers, the absorption of light can lead to the formation of excitons, which are bound electron-hole pairs. The nature and behavior of these excitons are crucial for the performance of organic photovoltaic devices. TD-DFT can be used to model and analyze excitonic coupling between adjacent BTT units in oligomers and aggregates. aps.org

Furthermore, TD-DFT is instrumental in characterizing charge transfer (CT) states, where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. Studies on charge-transfer complexes of BTT with various organic acceptors have utilized spectroscopic methods and DFT calculations to estimate the degree of charge transfer. researchgate.netuni-muenchen.de These investigations are vital for designing efficient donor-acceptor systems for organic solar cells.

Intermolecular Interactions and Aggregation Effects Modeling

The performance of organic electronic devices is highly dependent on the solid-state packing and intermolecular interactions of the active materials. The aggregation of BTT molecules, driven by forces such as π-π stacking, can significantly alter their electronic properties compared to isolated molecules. rsc.org

Computational models can be employed to study the influence of aggregation on the electronic structure and excited state dynamics of BTT derivatives. researchgate.net These models can help predict how different packing motifs affect properties like charge mobility and exciton (B1674681) dissociation efficiency. Understanding these aggregation effects is critical for controlling the morphology of BTT-based thin films and optimizing device performance. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Packing

While quantum mechanical methods like DFT and TD-DFT provide detailed electronic structure information, they are often computationally too expensive for studying the large-scale dynamics and conformational landscapes of molecular systems. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, are a powerful tool for exploring these aspects. researchgate.netrsc.orgpolimi.it

MD simulations can be used to investigate the conformational flexibility of BTT derivatives, particularly those with flexible side chains. nih.gov By simulating the molecule's motion over time, researchers can identify the most stable conformations and understand the energy barriers between them. This information is crucial as the conformation of a molecule can significantly impact its electronic properties and how it packs in the solid state.

Furthermore, MD simulations are invaluable for predicting and analyzing the crystal packing of BTT derivatives. escholarship.orgnih.gov By simulating a large ensemble of molecules, it is possible to model the self-assembly process and identify the most likely crystal structures. Understanding the crystal packing is essential for predicting charge transport pathways and mechanical properties of the material. The combination of MD simulations with quantum mechanical calculations provides a comprehensive picture of the structure-property relationships in BTT-based materials. ethz.ch

Understanding Thin Film Formation and Self-Assembly Processes

The performance of organic electronic devices is critically dependent on the molecular organization and morphology of the active thin film. Computational modeling provides a virtual laboratory to investigate the intricate processes of thin film formation and self-assembly of benzotrithiophene derivatives, offering insights that are often difficult to obtain through experimental techniques alone.

Molecular dynamics (MD) simulations are a powerful tool for simulating the evolution of a system of molecules over time, providing a detailed picture of the self-assembly process. For instance, MD simulations can be employed to predict the thin film structure of amphiphilic benzotrithiophene derivatives. By parameterizing a coarse-grained force field based on atomistic models and experimental data, it is possible to simulate the self-assembly of these molecules and determine their preferred packing arrangements in a thin film.

In a study on thiophene-extended benzotrithiophene-based covalent organic framework (COF) thin films, classical molecular dynamics simulations were utilized to understand the structure of the framework. The Universal Force Field (UFF) with AM1 Coulson charges was employed to model the system. The simulations, which involved an equilibration period followed by a production run using a Nosé−Hoover thermostat, provided insights into the layered structure of the COF. uni-muenchen.de

The morphology of benzotrithiophene copolymer thin films has a significant impact on their charge carrier mobility. Atomic force microscopy (AFM) studies have revealed that subtle changes in the polymer structure can lead to different film morphologies. For example, copolymers with head-to-head linkages tend to form smoother and more homogeneous films compared to their tail-to-tail counterparts, which exhibit a higher tendency to aggregate and form rougher surfaces. acs.org Thermal annealing can further influence the morphology, leading to the formation of more ordered structures such as polymer fibrils. The size of the crystalline domains and the number of grain boundaries are critical factors that affect charge transport, with larger domains and fewer grain boundaries generally leading to higher mobility. acs.org

Table 1: Influence of Molecular Structure on Benzotrithiophene Copolymer Thin Film Morphology and Mobility

| Polymer | Linkage | As-Cast Film Morphology | Annealed Film Morphology | Hole Mobility (cm²/(V s)) |

| COBTT-2Thh | head-to-head | Smooth, homogeneous | Small, dispersed domains | Lower |

| COBTT-2Ttt | tail-to-tail | Randomly oriented short needles | Longer, oriented fibrils | 0.01 |

| BTT-2Ttt | tail-to-tail | Smooth, resembles hh-coupled | Larger domain sizes | 0.04 |

Dynamics of Charge Carrier Transport at Interfaces

The efficiency of organic electronic devices is often dictated by the dynamics of charge carrier transport at the various interfaces within the device, such as donor-acceptor interfaces in solar cells or the semiconductor-dielectric and semiconductor-electrode interfaces in transistors. Computational modeling can elucidate the fundamental processes governing charge separation, transport, and recombination at these critical junctions.

A key factor influencing charge carrier mobility in benzotrithiophene-based polymers is the molecular packing and the resulting electronic coupling between adjacent polymer chains. Reducing steric hindrance along the polymer backbone can promote strong interchain aggregation and lead to highly ordered thin films with enhanced hole mobilities. ucl.ac.uk Conversely, introducing steric hindrance to improve solubility can disrupt long-range order and decrease mobility. ucl.ac.uk The presence of grain boundaries in polycrystalline thin films can also hinder charge transport by acting as trapping sites for charge carriers. acs.org

At a more fundamental level, the dynamics of charge transfer at donor-acceptor interfaces can be investigated using first-principles quantum chemistry. barbatti.org These calculations can determine the electronic structure of the interface and identify the nature of the charge-transfer states. For instance, in organic photovoltaic systems, charge separation can occur through both "hot" and "cold" charge transfer processes, depending on the geometric arrangement of the donor and acceptor molecules at the interface. barbatti.org "On-top" orientations may favor hot charge transfer, where transfer occurs from an excited state of the donor, while "on-edge" orientations can allow for both hot and cold charge transfer pathways. barbatti.org

Grain boundaries within organic semiconductor films represent a significant challenge to efficient charge transport. These boundaries can act as energetic barriers or valleys, impeding the movement of charge carriers. d-nb.info The impact of these grain boundaries on charge-carrier mobility can be significant, especially at low charge-carrier densities typical for organic light-emitting diodes and solar cells. d-nb.info

Table 2: Effect of Annealing on the Performance of a BTT-2Ttt Based Organic Thin Film Transistor

| Annealing Temperature (°C) | Saturated Hole Mobility (cm²/(V s)) | Threshold Voltage (V) |

| As-cast | ~0.015 | -1.0 |

| 100 | ~0.025 | -0.8 |

| 150 | ~0.035 | -0.6 |

| 175 | 0.04 | -0.5 |

| 200 | ~0.038 | -0.7 |

Quantum Chemical Approaches to Reaction Mechanism Prediction

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the energies of intermediates. nih.gov This predictive capability is invaluable for understanding the synthesis of benzotrithiophene cores and for designing new functionalization strategies.

The prediction of regioselectivity in electrophilic aromatic substitution reactions is a classic application of quantum chemical methods. By calculating the energies of the intermediate Wheland complexes (σ-complexes) for electrophilic attack at different positions on the aromatic ring, it is possible to predict the most likely site of substitution. nih.gov The regioselectivity is determined by the relative stability of these intermediates, which is influenced by both electronic and steric effects. nih.gov For complex heteroaromatic systems, computational tools like the RegioSQM method can rapidly predict the most nucleophilic center by calculating the free energies of protonation at all aromatic C-H positions. rsc.org

Beyond predicting regioselectivity, quantum chemical calculations can be used to explore the entire reaction pathway for a given transformation. Methods like the artificial force induced reaction (AFIR) can be used to systematically explore potential reaction pathways by applying a virtual force to induce structural deformations and identify transition states. nih.gov This allows for the computational exploration of various possible mechanisms, including internal cyclization-isomerization routes and zwitterion-tricyclic pathways in photochemical isomerizations of related thiophene (B33073) compounds. researchgate.net

For more complex reactions, computational studies can map out multi-step reaction mechanisms, identifying all intermediates and transition states. This detailed mechanistic understanding can explain experimentally observed diastereoselectivities and guide the optimization of reaction conditions. nih.gov The ability to trace back reaction paths from a desired product to potential reactants, a concept known as quantum chemistry-aided retrosynthetic analysis (QCaRA), is an emerging area that holds great promise for the discovery of new synthetic routes. nih.gov

Structure Performance Relationships in Benzotrithiophene Based Organic Electronic Materials

Interplay of Molecular Structure, Morphology, and Device Performance Mechanisms

Control of Nanoscale Phase Separation in Blended Systems

The morphology of the active layer in organic electronic devices, particularly in bulk heterojunction (BHJ) solar cells, is critically dependent on the nanoscale phase separation of donor and acceptor materials. For benzotrithiophene-based materials, careful molecular design and processing strategies are employed to achieve optimal morphology, which directly impacts device performance by influencing charge generation, transport, and collection.

Benzotrithiophene (BTT) derivatives, when blended with fullerene acceptors like PC61BM or PC71BM, can exhibit varying degrees of miscibility and phase separation. Atomic Force Microscopy (AFM) studies have been instrumental in characterizing these morphologies. For instance, in blends involving BTT-based polymers (e.g., polymer P1) and fullerene acceptors, researchers have observed nanostructures that indicate significant phase separation, contributing to efficient charge separation and transport semanticscholar.orgmsu.ru. The degree of phase separation can be finely tuned by factors such as the specific side chains on the BTT core, the molecular weight of the polymer, and the use of processing additives like 1,3-dioxolane (B20135) (DIO). The addition of DIO to blends containing BTT-based polymers has been shown to transform coarse granular structures into smoother, nano-scale phase-separated morphologies, leading to substantial improvements in power conversion efficiency (PCE) researchgate.net.

The miscibility and resulting morphology are also influenced by the molecular design of the BTT derivative itself. For example, the relative pre-aggregation propensity of the donor polymer and acceptor molecules, along with their solution-to-film transformation kinetics, dictates the final nanoscale organization rsc.org. Polymers with a more crystalline nature, such as P1 compared to P2 (both BTT-based), tend to exhibit better molecular packing and more distinct phase separation, which are beneficial for charge transport msu.ru.

Table 1: Morphological Characteristics of BTT-Based Blends

| Blend System (Donor:Acceptor) | Observation | Relevant BTT Material | Reference |

| P1:PC61BM | High degree of phase separation; RMS roughness: 9.1 nm | Polymer P1 | semanticscholar.org |

| P1:PC71BM | High degree of phase separation; RMS roughness: 11.8 nm | Polymer P1 | semanticscholar.org |

| P1:PC71BM | Suitable morphology with favorable interpenetrating networks | Polymer P1 | msu.ru |

| P1:IT-4F (with DIO) | Transformation from big granular structure to smooth, nano-scale phase separation | Polymer P1 | researchgate.net |

Understanding Exciton (B1674681) Dissociation and Recombination Kinetics

The efficiency of organic electronic devices, particularly OSCs, relies heavily on the effective dissociation of photogenerated excitons into free charge carriers (electrons and holes) and the subsequent minimization of charge recombination. Benzotrithiophene-based materials play a crucial role in these processes through their electronic properties and their ability to form favorable interfaces with acceptor materials.

The dissociation of excitons into free charge carriers is a fundamental step that requires overcoming the exciton binding energy. This process is influenced by factors such as the energy level alignment (HOMO/LUMO offsets) between the donor and acceptor materials, and the presence of energetic disorder. For BTT-based polymers like P1 and P2 blended with PC71BM, a LUMO offset greater than 0.3 eV has been identified as sufficient to ensure efficient exciton dissociation at the donor-acceptor interfaces msu.ru. Furthermore, studies suggest that a finite amount of energetic disorder can, in certain cases, enhance exciton dissociation yields by facilitating the formation of partially dissociated intermediate states walisongo.ac.id.

The kinetics of exciton dissociation and charge transfer can be probed using techniques like transient absorption spectroscopy. For blends involving BTT-based acceptors (e.g., 3QY, 3BY) with donor polymers like PM6, ultrafast exciton dissociation times (τ₁) on the order of ~0.3 ps have been observed, indicating rapid charge separation rsc.org. The time for exciton diffusion to the interface (τ₂) can also be influenced by the blend's crystallinity and morphology; a greater τ₂ in PM6:3QY compared to PM6:3BY, attributed to improved crystallinity, suggests enhanced exciton diffusion towards dissociation sites rsc.org.

Minimizing charge recombination is equally vital. A larger charge-carrier lifetime is crucial for reducing recombination probability and supporting high device performance rsc.org. The molecular structure of BTT derivatives can contribute to this by promoting efficient charge transport and ordered packing, which can reduce the likelihood of charge carriers recombining before being collected. For example, BTT-based polymers with higher hole mobility, such as P2, can lead to improved charge transport and potentially reduced recombination researchgate.net.

Table 2: Exciton Dissociation and Device Performance Metrics for BTT-Based Materials

| Material/Blend (Donor:Acceptor) | HOMO Level (eV) | LUMO Offset (vs. Acceptor) | Exciton Dissociation Time (τ₁) | Exciton Diffusion Time (τ₂) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| DCVT-BTT:PC61BM (1:1) | N/A | N/A | N/A | N/A | 2.04 | N/A | N/A | N/A | mdpi.com |

| PM6:3QY | N/A | N/A | ~0.3 ps | Greater than PM6:3BY | 19.27 | N/A | N/A | N/A | rsc.org |

| PM6:3BY | N/A | N/A | ~0.3 ps | Less than PM6:3QY | 17.75 | N/A | N/A | N/A | rsc.org |

| P1:PC71BM | ~-5.0 to -5.4 | >0.3 eV | N/A | N/A | 2.2 | 0.81 | 2.90 | N/A | semanticscholar.org |

| P1:PC71BM | N/A | >0.3 eV | N/A | N/A | 7.19 | N/A | N/A | N/A | msu.ru |

| P2:PC71BM | N/A | >0.3 eV | N/A | N/A | 6.34 | N/A | N/A | N/A | msu.ru |

| P1:IT-4F | -5.25 | N/A | N/A | N/A | 3.12 | N/A | N/A | N/A | researchgate.net |

| P2:IT-4F | -5.16 | N/A | N/A | N/A | 0.13 | N/A | N/A | N/A | researchgate.net |

Compound List

Benzotrithiophene (BTT) : The core fused aromatic system.

2,2'-(Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-triyltris(3-(2-ethylhexyl)thiophene-5,2-diyl))tris(methanylylidene))trimalono-nitrile (BTTCN) : A star-shaped molecule with a BTT core.

2,5,8-Tris[5-(2,2-dicyanovinyl)-2-thienyl]-benzo[1,2-b:3,4-b′:6,5-b″]-trithiophene (DCVT-BTT) : A BTT-based small molecule used in organic solar cells.

Benzo[1,2-b:3,4-b':5,6-d'']trithiophene derivatives : Various functionalized BTT structures.

Benzo[2,1-b:3,4-b':5,6-c'']trithiophene : An isomer of BTT used in polymer design.

P1, P2, P3 : Benzotrithiophene-based polymers synthesized for organic electronic applications.

TBDT : Electron-donating fused benzotrithiophene unit.

PM6 : A common donor polymer used in blends with BTT-based acceptors.

3QY, 3BY : Benzotrithiophene-based acceptor molecules.

PC61BM, PC71BM : Fullerene derivatives commonly used as electron acceptors.

IT-4F : A non-fullerene acceptor.

2,1,3-benzothiadiazole (B189464) (BTZ) : An electron-deficient unit often copolymerized with electron-rich donors like BTT.deficient unit often copolymerized with electron-rich donors like BTT.

Advanced Research on Applications and Functionalization of Benzotrithiophene Systems

Benzotrithiophene in Organic Photovoltaics (OPVs)

Benzotrithiophene derivatives have been extensively investigated for their utility in OPVs, contributing to enhanced device performance through various roles within the active layer.

Role as Donor Units in Conjugated Polymers and Small Molecules

The BTT core serves as an excellent electron-rich building block for constructing donor-acceptor (D-A) copolymers and small molecules used in OPVs researchgate.net. Its inherent electron-donating nature, coupled with an extended π-conjugation, facilitates efficient charge transfer when paired with suitable acceptor materials researchgate.netrsc.org. By functionalizing the BTT core with peripheral electron-donor or electron-withdrawing groups, researchers can fine-tune the electronic and optical properties, such as HOMO/LUMO energy levels and absorption spectra, to optimize light harvesting and charge separation researchgate.netresearchgate.netnih.gov. For instance, BTT-based copolymers have shown promising applications in solar cells due to their ability to absorb light in the visible region and their favorable electronic properties researchgate.netnih.gov. Studies have explored BTT isomers as donor units in D-A copolymers, demonstrating that structural modifications significantly influence molecular coplanarity and electronic properties, thereby impacting photovoltaic performance nih.gov.

Development of Non-Fullerene Acceptors Incorporating BTT Derivatives

While BTT is primarily known as an electron-donating unit, its derivatives have also been explored in the development of non-fullerene acceptors (NFAs) for OPVs rsc.orgrsc.org. In this context, BTT acts as a central unit, functionalized with terminal groups to create molecules with acceptor characteristics. For example, BTT-based NFAs like BTTBo-4F and BTTBo-4FN have been synthesized, demonstrating that combining the BTT core with π-extension terminal groups is a viable strategy for high-performance NFAs rsc.orgrsc.org. BTTBo-4FN, in particular, exhibited stronger absorption, a narrower optical bandgap, and more ordered π-stacking compared to BTTBo-4F, leading to a higher power conversion efficiency (PCE) of 11.60% in OSCs, attributed to more efficient charge transfer, lower recombination, higher charge mobility, and better phase morphology rsc.org.

Ternary Blends and Multi-Component Systems for Enhanced Charge Dynamics

Ternary blends, which involve three components in the active layer, offer a pathway to further enhance OPV performance by optimizing light absorption and charge dynamics european-mrs.com. BTT-based materials can be incorporated into these multi-component systems. For example, a ternary blend comprising a BTT-containing polymer, a small molecule donor, and a fullerene acceptor (PC71BM) achieved a PCE exceeding 11% spiedigitallibrary.org. The inclusion of a third component can lead to complementary absorption, improved energy level alignment, and better morphology, ultimately boosting charge generation and transport european-mrs.com.

Benzotrithiophene in Organic Field-Effect Transistors (OFETs)

The inherent properties of BTT, such as its planarity and extended conjugation, make it a compelling candidate for high-performance OFETs.

Design of High-Mobility BTT-Based Semiconductor Materials

The design of BTT-based semiconductor materials focuses on achieving high charge carrier mobility, a critical parameter for OFET performance researchgate.nettcichemicals.com. BTT derivatives have demonstrated excellent charge transport capabilities, with some exhibiting high hole mobilities researchgate.nettcichemicals.com. For instance, the thienothiophene-fused compound DPh-BTBT, which shares structural similarities with BTT systems, is recognized as a valuable p-type OFET material with high performance and air-stability, attributed to its deep HOMO level and well-distributed HOMO on sulfur atoms, facilitating hole carrier transport tcichemicals.com. Research into BTT-based materials, including those with extended conjugation, aims to create highly ordered thin films that promote strong interchain aggregation and efficient charge transport acs.org. Theoretical studies also highlight the potential of BTT derivatives for high-mobility applications, with some BTT-based graphdiyne monolayers predicted to have good carrier mobilities mdpi.com.

Interface Engineering for Optimized Charge Injection and Transport

Interface engineering is crucial for maximizing the performance of OFETs by optimizing charge injection and transport researchgate.netnih.gov. While specific examples of BTT derivatives used explicitly for interface modification are less detailed in the provided search results, the general principles apply. Modifying the interfaces between electrodes and the organic semiconductor layer, or between the semiconductor and the dielectric layer, can significantly reduce trap states, improve molecular ordering, and enhance charge carrier mobility researchgate.netnih.govmdpi.com. The deep HOMO levels of some BTT derivatives contribute to air stability, which is essential for reliable charge injection and transport over time tcichemicals.com. Furthermore, the planar and rigid nature of the BTT core can promote favorable molecular packing in thin films, which is a key factor for efficient charge transport at interfaces researchgate.netacs.org.

Compound List

Future Directions and Emerging Trends in Benzotrithiophene Research

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of novel and sustainable synthetic routes for Benzotrithiophene (BTT) derivatives is a critical area of focus. Researchers are moving towards greener chemistry principles to minimize environmental impact and improve efficiency.

Green Synthesis Strategies: Efforts are being made to develop synthetic pathways that reduce the use of hazardous reagents and solvents, and minimize waste generation. This includes exploring catalytic methods and optimizing reaction conditions for higher yields and atom economy. For instance, research into "green chemistry approaches" for BTT organic semiconductors is gaining traction dntb.gov.uaresearchgate.net.

Direct Arylation and C-H Activation: Methods like direct arylation are being investigated as more efficient alternatives to traditional cross-coupling reactions, potentially reducing the number of synthetic steps and improving atom utilization dntb.gov.ua. Rhodium-catalyzed oxidative annulation, involving arylboronic acids, alkynes, and elemental sulfur, has also been demonstrated for benzothiophene (B83047) synthesis, showcasing potential for similar BTT frameworks researchgate.net.

Bottom-Up Synthesis: Novel bottom-up synthesis strategies are enabling the creation of complex BTT-based materials, such as two-dimensional (2D) benzotrithiophene-based graphdiyne (BTT-GDY). This approach allows for the precise construction of materials with specific structures and controllable sizes researchgate.net.

Mechanochemical Synthesis: Green mechanochemical synthesis of imine-linked 2D covalent organic frameworks (COFs) incorporating benzotrithiophene units is also emerging as a sustainable approach, particularly for applications like iodine capture x-mol.net.

Oxidative Cyclization: FeCl₃-mediated oxidative cyclization has been reported as a method for synthesizing benzotrithiophene structures, highlighting alternative cyclization strategies researchgate.net.

Advanced Characterization Beyond Current Capabilities

While standard characterization techniques like NMR, TGA, and DSC are essential for confirming the structure and thermal properties of BTT derivatives orientjchem.org, the field is moving towards more advanced methods to gain deeper insights into their electronic and structural behavior.

High-Resolution Spectroscopic Techniques: Advanced spectroscopic methods, such as high-resolution mass spectrometry and sophisticated NMR techniques, are crucial for elucidating the precise structures of complex BTT derivatives and identifying subtle structural variations that can impact performance.

In-situ and Operando Characterization: Characterizing BTTs under operating conditions (in-situ/operando) is vital for understanding their performance in devices. This includes techniques like in-situ X-ray diffraction (XRD) during device operation or in-situ spectroscopy to monitor chemical transformations or degradation pathways.

Advanced Microscopy: Techniques such as atomic force microscopy (AFM) with high spatial resolution and scanning tunneling microscopy (STM) can provide detailed information about the surface morphology, molecular packing, and electronic properties at the nanoscale, which are critical for optimizing thin-film devices.

Computational Characterization: Alongside experimental methods, advanced computational techniques, including density functional theory (DFT) calculations and molecular dynamics simulations, are increasingly used to predict electronic structures, charge transport properties, and excited-state dynamics, complementing experimental findings and guiding material design researchgate.net.

Integration of Machine Learning and AI in BTT Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design and discovery of new BTT materials. These computational tools can accelerate the process of identifying promising candidates with desired properties.

Predictive Modeling of Properties: ML models are being trained on existing BTT datasets to predict key properties such as HOMO/LUMO energy levels, charge carrier mobility, absorption spectra, and solubility. This allows researchers to screen vast numbers of potential molecular structures computationally before synthesis researchgate.net.

Accelerated Material Discovery: AI algorithms can explore chemical space more efficiently than traditional methods, identifying novel BTT derivatives with optimized characteristics for specific applications, such as organic solar cells or field-effect transistors.

Inverse Design: AI can also be employed in inverse design approaches, where desired material properties are specified, and the AI then suggests molecular structures that are likely to exhibit those properties.

Optimization of Synthetic Pathways: ML can assist in optimizing synthetic routes by predicting reaction outcomes, identifying optimal reaction conditions, and even suggesting novel synthetic pathways based on existing chemical knowledge.

Exploration of New Application Domains for BTT Derivatives

While BTT derivatives have shown promise in organic electronics, research is expanding into new and emerging application domains, leveraging their unique electronic and structural attributes.

Advanced Organic Electronics: Beyond established applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), BTTs are being explored for next-generation electronic devices. This includes their use in flexible electronics, transparent conductive films, and as components in organic light-emitting diodes (OLEDs).

Sensors and Biosensors: The electronic properties of BTT derivatives can be sensitive to their environment, making them suitable candidates for chemical sensors and biosensors. Their ability to interact with specific analytes could lead to highly selective detection platforms.

Energy Storage: BTT-based materials, particularly conjugated microporous polymers incorporating BTT units, are being investigated for applications in energy storage devices, such as supercapacitors, due to their porous structures and sulfur-rich nature acs.orgdntb.gov.ua.

Photocatalysis: Some BTT-based materials are showing potential as photocatalysts, utilizing their electronic structure to drive chemical reactions under light irradiation, which could be applied in environmental remediation or chemical synthesis researchgate.net.

Two-Dimensional Materials: The synthesis of 2D BTT-based materials like BTT-GDY opens up possibilities for applications requiring extended π-conjugated systems with unique electronic and mechanical properties, such as advanced membranes or catalytic supports researchgate.net.

Q & A

Q. What methodologies resolve contradictions in reaction yields for benzo-fused heterocycle syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.